molecular formula C12H18F3NO4 B2849945 cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 1993317-42-2

cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

Cat. No. B2849945
CAS RN: 1993317-42-2
M. Wt: 297.274
InChI Key: UNYZILUVCHUWBO-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester” is a chemical with the CAS Number: 1993317-42-2 . It has a molecular weight of 297.27 and its IUPAC name is (2R,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m0/s1 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and their stereochemistry.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.292±0.06 g/cm3 and a predicted boiling point of 352.3±42.0 °C . It’s important to note that these are predicted values and actual measurements may vary.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure of this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases . The trifluoromethyl group and the piperidine scaffold contribute to the molecule’s stereochemistry and pharmacophore space, enhancing its potential as a drug candidate.

Key Points::

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active compounds. Its saturated scaffold allows for efficient exploration of structural diversity, which is crucial in the development of new drugs .

Key Points::

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS provides information on handling, storage, and disposal, as well as first-aid measures and protective equipment recommendations.

properties

IUPAC Name

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYZILUVCHUWBO-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.